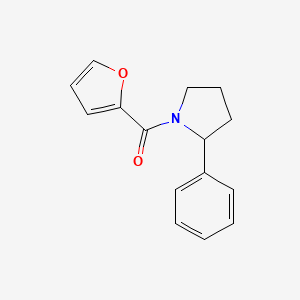
Furan-2-yl-(2-phenylpyrrolidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Furan-2-yl-(2-phenylpyrrolidin-1-yl)methanone, also known as FPPP, is a chemical compound that belongs to the class of synthetic cathinones. It is a psychoactive substance that has been used as a designer drug in some countries. FPPP has been found to have similar effects to amphetamines and cocaine, and its abuse has been associated with adverse health effects. However, FPPP also has potential applications in scientific research, particularly in the study of the nervous system and its functions.
Mecanismo De Acción
The mechanism of action of Furan-2-yl-(2-phenylpyrrolidin-1-yl)methanone involves its binding to the dopamine and norepinephrine transporters, which are responsible for the reuptake of these neurotransmitters. By blocking these transporters, Furan-2-yl-(2-phenylpyrrolidin-1-yl)methanone increases the levels of dopamine and norepinephrine in the synaptic cleft, which leads to enhanced neurotransmission and stimulation of the central nervous system.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Furan-2-yl-(2-phenylpyrrolidin-1-yl)methanone are similar to those of other psychoactive substances that act as dopamine and norepinephrine reuptake inhibitors. These effects include increased heart rate and blood pressure, elevated mood and energy levels, and enhanced cognitive function. However, the abuse of Furan-2-yl-(2-phenylpyrrolidin-1-yl)methanone has been associated with adverse health effects such as psychosis, seizures, and cardiovascular complications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Furan-2-yl-(2-phenylpyrrolidin-1-yl)methanone in lab experiments is its ability to selectively target dopamine and norepinephrine transporters, which allows for the study of the specific effects of these neurotransmitters on the central nervous system. However, Furan-2-yl-(2-phenylpyrrolidin-1-yl)methanone also has limitations, such as its potential for abuse and the lack of data on its long-term effects.
Direcciones Futuras
There are several future directions for research on Furan-2-yl-(2-phenylpyrrolidin-1-yl)methanone and other synthetic cathinones. One area of interest is the development of new compounds that have similar effects to Furan-2-yl-(2-phenylpyrrolidin-1-yl)methanone but with fewer adverse effects. Another direction is the study of the long-term effects of Furan-2-yl-(2-phenylpyrrolidin-1-yl)methanone on the central nervous system and its potential for addiction. Finally, the use of Furan-2-yl-(2-phenylpyrrolidin-1-yl)methanone in the treatment of neurological disorders such as Parkinson's disease and depression is an area of ongoing research.
Métodos De Síntesis
The synthesis of Furan-2-yl-(2-phenylpyrrolidin-1-yl)methanone involves the reaction of 2-phenylpyrrolidine with furfural in the presence of a reducing agent such as sodium borohydride. This method has been described in the literature, and the resulting product has been characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
Furan-2-yl-(2-phenylpyrrolidin-1-yl)methanone has been used in scientific research to study the effects of synthetic cathinones on the central nervous system. It has been found to act as a dopamine and norepinephrine reuptake inhibitor, which means that it increases the levels of these neurotransmitters in the brain. This mechanism of action is similar to that of other psychoactive substances such as amphetamines and cocaine.
Propiedades
IUPAC Name |
furan-2-yl-(2-phenylpyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c17-15(14-9-5-11-18-14)16-10-4-8-13(16)12-6-2-1-3-7-12/h1-3,5-7,9,11,13H,4,8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWGDJKLPEDVZER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC=CO2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

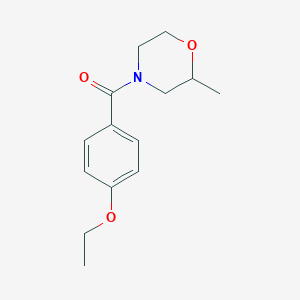
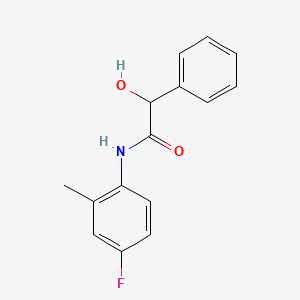
![N-(2,3-dihydro-1H-inden-1-yl)-2-imidazo[1,2-a]pyridin-2-ylacetamide](/img/structure/B7492481.png)
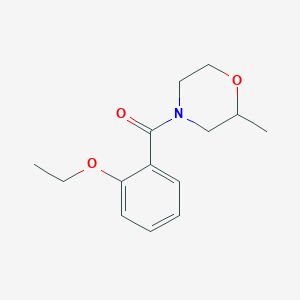

![2-Methyl-1-[3-(morpholinocarbonyl)piperidino]-1-propanone](/img/structure/B7492505.png)
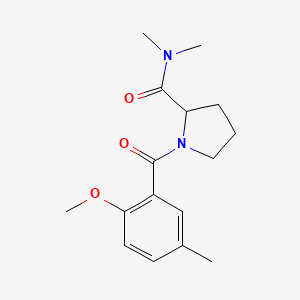
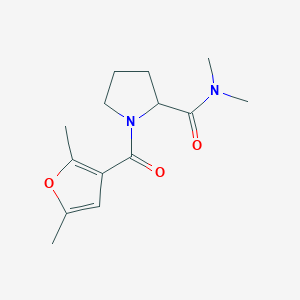

![N-[2-[[cyclohexyl(methyl)amino]methyl]phenyl]-2-(2-methyl-3-oxo-1,4-benzoxazin-4-yl)acetamide](/img/structure/B7492524.png)
![2-imidazo[1,2-a]pyridin-2-yl-N-(4-methylphenyl)acetamide](/img/structure/B7492532.png)

![(1,3-Dimethylpyrazolo[3,4-b]pyridin-5-yl)-(3-methylpiperidin-1-yl)methanone](/img/structure/B7492545.png)
![(5-Methylimidazo[1,2-a]pyridin-2-yl)-(2-phenylpyrrolidin-1-yl)methanone](/img/structure/B7492547.png)